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molecular formula C10H8ClN3 B1267624 2-Amino-4-chloro-6-phenylpyrimidine CAS No. 36314-97-3

2-Amino-4-chloro-6-phenylpyrimidine

Cat. No. B1267624
M. Wt: 205.64 g/mol
InChI Key: FIPBRZXDWSODDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06586441B2

Procedure details

A stirred suspension of 3.69 g (19.7 mmol) 2-amino-6-phenyl-3H-pyrimidin-4-one in 4.5 ml (49.2 mmol) phosphorus oxychloride was heated at reflux for 2 h. The reaction mixture was then cooled to about 70° C. and poured cautiously onto 20 ml rapidly stirred ice-water. The mixture was briefly warmed to room temperature and then was recooled to 0° C. 100 ml 25% ammonium hydroxide solution was added and the resulting crystals were collected by filtration and washed with ice-cold water and then with a little ether to afford 3.49 g (86%) 4-chloro-6-phenyl-pyrimidin-2-ylamine as a pale yellow crystalline solid. EI-MS m/e (%): 207 (M{37Cl}+, 35), 206 ([M{37Cl}—H]+, 30)., 205 (M{35Cl}+, 100), 204 ([M{35Cl}—H]+, 56), 170 ([M—Cl]+, 35), 128 (([M—C6H5]+, 85).
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:7][C:6](=O)[CH:5]=[C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=1.P(Cl)(Cl)([Cl:17])=O>[OH-].[NH4+]>[Cl:17][C:6]1[CH:5]=[C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=[C:2]([NH2:1])[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.69 g
Type
reactant
Smiles
NC1=NC(=CC(N1)=O)C1=CC=CC=C1
Name
Quantity
4.5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was briefly warmed to room temperature
CUSTOM
Type
CUSTOM
Details
was recooled to 0° C
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with ice-cold water

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.49 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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